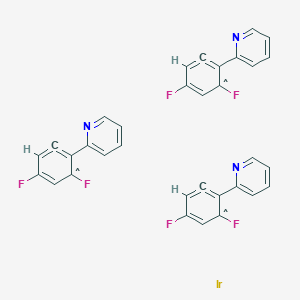

Ir(dFppy)3

Beschreibung

Overview of Phosphorescent Iridium(III) Complexes and their Significance in Research

Cyclometalated iridium(III) complexes are a class of organometallic compounds that have garnered significant attention in materials science and chemistry. nih.govelsevierpure.com Their unique photophysical properties, including high phosphorescence quantum yields, long-lived excited states, and tunable emission colors, make them highly desirable for a range of applications. nih.govrsc.orgacs.orgresearchgate.net Unlike fluorescent materials which primarily utilize singlet excitons, phosphorescent iridium(III) complexes can harvest both singlet and triplet excitons, leading to the potential for near-100% internal quantum efficiency in devices. ursi.orgossila.com This efficient use of excitons is a result of strong spin-orbit coupling induced by the heavy iridium atom, which facilitates intersystem crossing from the singlet to the triplet state. elsevierpure.comacs.org The emission wavelength of these complexes can be systematically tuned by modifying the ligands, allowing for the creation of materials that emit across the visible spectrum. nih.govnih.gov These characteristics have made them cornerstone materials in the development of organic light-emitting diodes (OLEDs), photoredox catalysis, and bioimaging. elsevierpure.comresearchgate.netrsc.org

Specific Focus on Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) as a Model System

Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III), commonly known as Ir(dFppy)₃, is a prime example of a cyclometalated iridium(III) complex. cymitquimica.com It is a homoleptic complex, meaning it consists of three identical bidentate ligands, 2-(4,6-difluorophenyl)pyridine, coordinated to a central iridium atom. cymitquimica.com The fluorine substituents on the phenyl ring are a key feature, acting as strong electron-withdrawing groups. cymitquimica.com This electronic modification increases the HOMO-LUMO gap of the molecule, resulting in a blue-shift of its emission compared to its non-fluorinated counterpart, Ir(ppy)₃. Ir(dFppy)₃ is particularly noted for its high phosphorescence efficiency and stability, making it a valuable blue-emitting material in OLED technology. Its high triplet state energy also makes it an effective photocatalyst for a variety of organic transformations. nsf.gov

Scope and Academic Relevance of Ir(dFppy)₃ Research

The academic and industrial interest in Ir(dFppy)₃ stems from its versatile applications. In the field of organic electronics, it is a benchmark material for creating highly efficient blue OLEDs, a critical component for full-color displays and solid-state lighting. sigmaaldrich.com Beyond displays, its robust luminescent properties are being explored for use in chemical sensors and bioimaging. nih.gov In synthetic organic chemistry, Ir(dFppy)₃ serves as a potent photoredox catalyst, enabling reactions that are otherwise difficult to achieve. nsf.govchemicalbook.com It can facilitate transformations through both energy transfer and single-electron transfer pathways, offering a versatile tool for constructing complex molecules. nsf.gov The ongoing research into Ir(dFppy)₃ and its derivatives continues to push the boundaries of materials science and catalysis. elsevierpure.comacs.org

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

387859-70-3 |

|---|---|

Molekularformel |

C33H18F6IrN3 |

Molekulargewicht |

762.7 g/mol |

IUPAC-Name |

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+) |

InChI |

InChI=1S/3C11H6F2N.Ir/c3*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h3*1-4,6-7H;/q3*-1;+3 |

InChI-Schlüssel |

GJHHESUUYZNNGV-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.C1=CC=NC(=C1)C2=C=CC(=C[C]2F)F.[Ir] |

Kanonische SMILES |

C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.[Ir+3] |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Structural Characterization of Ir Dfppy ₃

Advanced Synthetic Routes to Homoleptic Ir(dFppy)₃

The synthesis of homoleptic Ir(dFppy)₃, where all three ligands are identical, can be achieved through several established methods. These routes are designed to promote the formation of the desired tris-cyclometalated complex with high efficiency and purity.

Tris-cyclometallation Reaction Pathways

One common pathway to Ir(dFppy)₃ involves a direct tris-cyclometalation reaction. This is typically achieved by reacting an iridium precursor, such as iridium(III) acetylacetonate (B107027) (Ir(acac)₃), with an excess of the 2-(4,6-difluorophenyl)pyridine (HdFppy) ligand. jkps.or.kr The reaction is generally carried out in a high-boiling point solvent like glycerol (B35011) and refluxed for an extended period. jkps.or.krjkps.or.kr Upon cooling and the addition of an acid solution, the crude product precipitates and can be purified through column chromatography. jkps.or.kr

Another approach involves the reaction of the ligand with iridium(III) chloride hydrate (B1144303) (IrCl₃·xH₂O). acs.org The choice of reaction conditions, particularly temperature, can influence the isomeric outcome of the synthesis.

Utilization of Iridium(III) Dimer Precursors in Synthesis

A widely used and often more controlled method for synthesizing tris-cyclometalated iridium complexes involves the use of a chloro-bridged iridium(III) dimer precursor, [Ir(dFppy)₂(μ-Cl)]₂. tandfonline.comst-andrews.ac.uk This dimer is first synthesized by reacting IrCl₃·xH₂O with the HdFppy ligand. acs.orgtandfonline.comst-andrews.ac.uk The reaction to form the dimer can be accelerated using microwave irradiation, significantly reducing reaction times. acs.orgresearchgate.net

Once the dimer is obtained, it is reacted with an additional equivalent of the HdFppy ligand, often in the presence of a silver salt like silver trifluoromethanesulfonate (B1224126) (AgOTf) or a base, to facilitate the cleavage of the chloride bridges and the coordination of the third ligand. tandfonline.com This two-step process often provides better control over the reaction and can lead to higher yields of the desired homoleptic complex. tandfonline.comst-andrews.ac.uk

Isomerism in Iridium(III) Complexes

The octahedral geometry of tris-bidentate iridium(III) complexes like Ir(dFppy)₃ gives rise to two possible geometric isomers: facial (fac) and meridional (mer). These isomers possess distinct physical and photophysical properties. researchgate.netresearchgate.net

Fac and Mer Isomers: Formation and Thermodynamic Considerations

The fac and mer isomers are distinguished by the arrangement of the three cyclometalated ligands around the central iridium atom. In the fac isomer, the three nitrogen atoms are situated on one face of the octahedron, and the three carbon atoms are on the opposite face. In the mer isomer, the three nitrogen atoms and the iridium atom lie in the same plane. usc.edu

Generally, the fac isomer is the thermodynamically more stable product, while the mer isomer is the kinetically favored product. nih.govresearchgate.net Synthesis at lower temperatures (around 140-150°C) tends to yield the mer isomer, whereas higher reaction temperatures favor the formation of the more stable fac isomer. nih.gov The mer isomer can be converted to the fac isomer thermally or photochemically. nih.govrsc.org

The greater thermodynamic stability of the fac isomer is attributed to the arrangement of the ligands, which allows for three strong trans-influencing carbon donors to be opposite to the weaker nitrogen donors, leading to a more stable electronic configuration. researchgate.net In contrast, the mer isomer contains a C-Ir-C bond, where two strong trans-influencing ligands are opposite each other, which is less favorable. nih.govresearchgate.net

Acid-Base Induced Isomerization Processes

A novel method for the isomerization of fac-Ir(III) complexes to their less stable mer counterparts has been developed, involving a sequential acid-base treatment. researchgate.netrsc.orgrsc.org Treating a solution of a fac-Ir(C^N)₃ complex with a strong acid, such as trifluoroacetic acid (TFA) or bis(trifluoromethane)sulfonimide (HNTf₂), leads to the protonation of one of the cyclometalated ligands. researchgate.netrsc.org This protonation converts the bidentate C^N⁻ ligand into a monodentate, neutral N-donor ligand, resulting in an "open form" of the complex. rsc.org

This intermediate has a meridional arrangement of the three nitrogen donors. rsc.org Subsequent treatment with a base, like triethylamine (B128534) (NEt₃), induces deprotonation and metalation, leading to the quantitative formation of the mer isomer. researchgate.netrsc.org This chemically induced fac to mer isomerization is rapid and stereoselective. researchgate.net The reverse mer to fac isomerization can then be achieved by irradiation with light. rsc.org This process allows for the use of these luminescent iridium complexes as molecular switches. researchgate.netrsc.org

Crystallographic Analysis and Molecular Geometry

X-ray crystallography provides definitive structural information for Ir(dFppy)₃, confirming the octahedral coordination geometry around the iridium center and allowing for detailed analysis of bond lengths and angles.

In the fac isomer, the three cyclometalated ligands are arranged in a C₃-symmetric fashion. The Ir-C and Ir-N bond lengths are relatively uniform. For example, in related fac-Ir(ppy)₃ complexes, the average Ir-C bond length is approximately 2.02 Å, and the average Ir-N bond length is about 2.12 Å. nih.gov

The mer isomer exhibits a lower symmetry and shows characteristic bond length alternations due to the differing trans-influence of the phenyl and pyridyl moieties. nih.gov Bonds that are trans to a strongly influencing phenyl group are typically longer than those trans to a pyridyl group. nih.gov This results in a distortion of the octahedral geometry compared to the more symmetric fac isomer. The crystal packing of these complexes can be influenced by weak intermolecular interactions, such as C-H···F and C-H···N hydrogen bonds. scispace.com

Table 1: Selected Bond Lengths for fac- and mer-Iridium(III) Complexes

Distorted Octahedral Coordination Geometry around the Iridium Center

The central iridium(III) ion in Ir(dFppy)₃ is coordinated by three 2-(2,4-difluorophenyl)pyridine (B1338927) (dFppy) ligands. Each ligand is bidentate, coordinating to the iridium center through a carbon atom of the phenyl ring and the nitrogen atom of the pyridine (B92270) ring, forming a cyclometalated structure. This coordination results in a distorted octahedral geometry around the iridium atom. nih.govanalis.com.myrsc.organalis.com.mytheiet.orgrsc.orgnih.gov

The distortion from a perfect octahedron is a common feature in such cyclometalated iridium complexes and arises from the constraints imposed by the chelating ligands. nih.gov The bite angle of the dFppy ligand, which is the C-Ir-N angle within the chelate ring, deviates significantly from the ideal 90° of a regular octahedron. analis.com.mynih.gov For instance, in a related complex, [Ir(dfppy)₂(neocuproine)]⁺, the equatorial bond angles were found to be in the range of 77.40° to 80.34°. analis.com.my Similarly, in another complex, Ir(dfppy)₂(bipyOMe), the cis-angles around the iridium center ranged from 76.39(10)° to 101.08(12)°. nih.gov

The arrangement of the three dFppy ligands can lead to two possible geometric isomers: facial (fac) and meridional (mer). In the fac isomer, the three nitrogen atoms occupy one face of the octahedron, and the three carbon atoms occupy the opposite face. In the mer isomer, the three nitrogen atoms and three carbon atoms lie in two perpendicular planes that intersect at the iridium atom. The fac isomer generally exhibits higher quantum efficiency in phosphorescence compared to the mer isomer due to differences in metal-to-ligand charge transfer (MLCT) character.

Detailed Bond Distances and Angles Analysis

Detailed analysis of the bond lengths and angles within the Ir(dFppy)₃ coordination sphere provides further evidence of the distorted octahedral geometry and the nature of the iridium-ligand bonding.

The Ir-C and Ir-N bond lengths are crucial indicators of the strength of the coordination. In related structures, the Ir-C bond lengths are typically shorter than the Ir-N bond lengths, which is consistent with the strong covalent character of the iridium-carbon bond in cyclometalated complexes. For example, in Ir(dfppy)₂(bipyOMe), the Ir-C bond lengths were found to be 2.014(3) and 2.017(3) Å, while the Ir-N bonds to the dFppy ligands were 2.035(3) and 2.042(3) Å. nih.gov In another related cationic complex, [Ir(dfppy)₂(neocuproine)]⁺, the Ir-C bond lengths ranged from 2.028(1) to 2.041(7) Å, and the Ir-N bond lengths were in the range of 2.055(1) to 2.226(4) Å. analis.com.my

The bond angles around the central iridium atom also deviate from the ideal values of 90° and 180° for a perfect octahedron. As mentioned earlier, the C-Ir-N bite angles are acute. The trans angles in these complexes also show distortion. For instance, in Ir(dfppy)₂(bipyOMe), the trans-angles about the iridium atom ranged from 172.49(12)° to 177.11(12)°. nih.gov In the [Ir(dfppy)₂(neocuproine)]⁺ complex, the axial N-Ir-N angle was measured at 175.43°, deviating from the ideal 180°. analis.com.my

The following interactive table summarizes selected bond distances and angles for Ir(dFppy)₃ and related complexes, illustrating the key structural parameters.

| Complex | Parameter | Value | Reference |

| Ir(dfppy)₂(bipyOMe) | Ir-C Bond Length | 2.014(3) Å, 2.017(3) Å | nih.gov |

| Ir-N (dfppy) Bond Length | 2.035(3) Å, 2.042(3) Å | nih.gov | |

| Ir-N (bipyOMe) Bond Length | 2.128(3) Å, 2.136(3) Å | nih.gov | |

| cis-Angles | 76.39(10)° - 101.08(12)° | nih.gov | |

| trans-Angles | 172.49(12)° - 177.11(12)° | nih.gov | |

| [Ir(dfppy)₂(neocuproine)]⁺ | Ir-C Bond Length | 2.028(1) Å - 2.041(7) Å | analis.com.my |

| Ir-N Bond Length | 2.055(1) Å - 2.226(4) Å | analis.com.my | |

| Equatorial Bond Angles | 77.40° - 80.34° | analis.com.my | |

| Axial N-Ir-N Angle | 175.43° | analis.com.my |

Electronic Structure and Photophysical Properties of Ir Dfppy ₃

Theoretical Elucidation of Electronic States

Theoretical calculations, primarily based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been instrumental in unraveling the electronic properties of Ir(dFppy)₃. These computational methods provide a detailed picture of the molecular orbitals and the nature of electronic transitions.

Ground State Electronic Structure: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

In its ground state, Ir(dFppy)₃ possesses a stable electronic configuration. The distribution of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key determinant of its electronic behavior.

The HOMO of Ir(dFppy)₃ is predominantly localized on the iridium metal center, specifically the d-orbitals, with some contribution from the phenyl rings of the dFppy ligands. rsc.orgaip.orgresearchgate.net This indicates a significant metal character in the highest energy occupied electronic level.

Conversely, the LUMO is primarily centered on the π* orbitals of the 2-phenylpyridine (B120327) portion of the ligands. rsc.orgresearchgate.netnih.gov The fluorine substituents on the phenyl ring act as electron-withdrawing groups, which enhances the electron-accepting nature of the ligands and influences the energy of the LUMO. This distribution points to a metal-to-ligand charge-transfer (MLCT) character for the lowest energy electronic excitation. researchgate.net

Interactive Data Table: Frontier Orbital Contributions in Ir(dFppy)₃

| Molecular Orbital | Primary Localization | Contributing Moieties |

|---|---|---|

| HOMO | Iridium metal center | Iridium d-orbitals, Phenyl rings of dFppy ligands rsc.orgaip.orgresearchgate.net |

| LUMO | dFppy ligands | π* orbitals of the 2-phenylpyridine units rsc.orgresearchgate.netnih.gov |

Excited State Electronic Structure: Singlet (S₀, S₁) and Triplet (T₁) States

Upon photoexcitation, Ir(dFppy)₃ transitions from its singlet ground state (S₀) to an excited singlet state (S₁). This initial excitation is typically a spin-allowed transition. However, due to the presence of the heavy iridium atom, the system can efficiently transition to a triplet excited state (T₁). tandfonline.comrsc.org

The lowest excited singlet state (S₁) and the lowest excited triplet state (T₁) are crucial to the photophysical properties of the complex. The energy difference between the S₀ and T₁ states is a key parameter, with a calculated value of approximately 2.30 eV, which shows reasonable agreement with the experimental value of 2.44 eV for the related Ir(ppy)₃ complex. tandfonline.comresearchgate.net The emitting state is generally considered to be the T₁ state, which is not a pure triplet state but rather a spin-mixed state due to strong spin-orbit coupling. rsc.org

The triplet state in iridium complexes like Ir(dFppy)₃ is often described as having significant metal-to-ligand charge transfer (³MLCT) character. nih.govaip.org This means that upon excitation, an electron is effectively transferred from the iridium-centered HOMO to the ligand-centered LUMO.

Role of Spin-Orbit Coupling in Iridium(III) Photophysics

The photophysics of Ir(dFppy)₃ are profoundly influenced by spin-orbit coupling (SOC), a relativistic effect that becomes significant for heavy elements like iridium. anl.govnih.gov The strong SOC induced by the iridium atom facilitates the mixing of singlet and triplet excited states. nih.govresearchgate.net This mixing allows for formally "spin-forbidden" transitions, such as phosphorescence (radiative decay from a triplet state to a singlet ground state), to occur with high efficiency.

This efficient mixing is the primary reason for the high phosphorescence quantum yields observed in iridium(III) complexes. researchgate.net The SOC provides a pathway for the population of the triplet state from the initially excited singlet state through a process called intersystem crossing (ISC). nih.govprinceton.edu The magnitude of SOC is a critical factor in determining the rates of both ISC and phosphorescence. nih.gov Theoretical studies have shown that the effect of SOC is particularly pronounced for the MLCT band in the visible region of the absorption spectrum. nih.govaip.org

Characterization of Charge Transfer Transitions: Metal-to-Ligand Charge Transfer (MLCT), Intraligand Charge Transfer (ILCT), and Ligand-to-Ligand Charge Transfer (LLCT)

The electronic transitions in Ir(dFppy)₃ are not limited to simple promotions of electrons within a single atom or ligand. Instead, they often involve the transfer of charge between different parts of the molecule. The primary types of charge transfer (CT) transitions are:

Metal-to-Ligand Charge Transfer (MLCT): As previously discussed, this is a dominant transition in Ir(dFppy)₃, where an electron moves from the iridium d-orbitals to the π* orbitals of the dFppy ligands. nih.govaip.org The lowest energy absorption and emission bands are typically assigned to MLCT transitions. nih.govnih.gov

Intraligand Charge Transfer (ILCT): This transition involves the transfer of an electron between different orbitals within the same ligand. In some iridium complexes, ILCT can be the lowest energy excited state, but in Ir(dFppy)₃, MLCT character is generally more prominent in the lowest triplet state. nih.govacs.org

Ligand-to-Ligand Charge Transfer (LLCT): This type of transition involves the movement of an electron from one ligand to another. While possible, the lowest triplet excited state in complexes like Ir(dFppy)₃ is primarily characterized by ³MLCT and ³ILCT character. nih.gov

The nature of the lowest excited state can be a mixture of these different charge transfer characters. For instance, the T₁ state of some iridium complexes can exhibit a combination of ³ILCT, ³LLCT, and ³MLCT characteristics. nih.gov

Excited State Dynamics and Mechanisms

Following the initial photoexcitation, a series of dynamic processes occur that ultimately lead to the observed phosphorescence.

Intersystem Crossing (ISC) Processes and Rates

Intersystem crossing (ISC) is the non-radiative transition between electronic states of different spin multiplicity, for instance, from an excited singlet state (S₁) to an excited triplet state (T₁). In Ir(dFppy)₃, the strong spin-orbit coupling makes this process extremely efficient and rapid. nih.govaip.org

Theoretical calculations for the related fac-Ir(ppy)₃ complex have estimated the rate constant for the S₁ to T₁ ISC process (k_ISC) to be on the order of 10¹² s⁻¹. nih.govaip.org This ultrafast ISC significantly outpaces the rate of radiative decay from the singlet state (fluorescence), leading to a near-unity quantum yield for triplet state formation. nih.govaip.org This sub-picosecond ISC process is a hallmark of the photophysics of these iridium complexes. nih.gov The small energy gap between the S₁ and T₁ states also contributes to the high efficiency of this process. nih.govaip.org

Interactive Data Table: Key Photophysical Parameters for Ir(ppy)₃ (as a reference for Ir(dFppy)₃)

| Parameter | Calculated Value | Significance |

|---|---|---|

| S₁ → T₁ Intersystem Crossing Rate (k_ISC) | 6.9 x 10¹² s⁻¹ nih.govaip.org | Indicates an ultrafast and highly efficient population of the triplet state. |

| T₁ → S₀ Phosphorescence Decay Times (calculated for different fine-structure levels) | 0.9 µs to 264 µs nih.govaip.org | Highlights the influence of spin-orbit coupling on the radiative decay from the triplet manifold. |

Luminescence Mechanisms: Phosphorescence from Triplet Excited States

The luminescence of tris2-(2,4-difluorophenyl)pyridinato-C²,N, commonly known as Ir(dFppy)₃, is a classic example of phosphorescence, a phenomenon rooted in the electronic transitions from triplet excited states. Following photoexcitation, the molecule rapidly transitions from the initial singlet excited state to a triplet manifold through a process called intersystem crossing (ISC). This process is exceptionally efficient in iridium(III) complexes due to the strong spin-orbit coupling (SOC) induced by the heavy iridium atom. researchgate.netaip.org The SOC facilitates the formally spin-forbidden transitions between singlet and triplet states. researchgate.netriken.jp

The lowest excited triplet state (T₁) in Ir(dFppy)₃ is primarily of metal-to-ligand charge transfer (³MLCT) character, with some mixing of ligand-centered (³LC) π-π* states. researchgate.netaip.org This ³MLCT state is responsible for the characteristic green phosphorescence of the complex. researchgate.net The emission originates from the radiative decay of this triplet state back to the singlet ground state (S₀). aip.org

The phosphorescence decay of Ir(dFppy)₃ is often characterized by a multi-exponential behavior, which can be attributed to the presence of three closely spaced zero-field split sub-states of the T₁ state. researchgate.net At room temperature, these sub-states are in thermal equilibrium, leading to an average observed lifetime. However, at very low temperatures, the decay kinetics can become more complex as the relaxation between these sub-states is slowed down. researchgate.net The photoluminescence quantum yield (ΦPL) of Ir(dFppy)₃ and its derivatives can be very high, approaching 100% in some environments, which underscores the efficiency of the phosphorescence process. acs.org

Energy Transfer Pathways: Förster and Dexter Mechanisms

Energy transfer processes are crucial in applications where Ir(dFppy)₃ acts as a sensitizer (B1316253) or an emitter in a host-guest system. Two primary mechanisms govern this transfer: Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer (DET).

Förster Resonance Energy Transfer (FRET) is a non-radiative dipole-dipole coupling mechanism. It does not require physical contact between the donor and acceptor molecules and its efficiency is strongly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the inverse sixth power of the distance between them. nih.govuq.edu.au While FRET is typically associated with singlet-singlet energy transfer, it can also occur from the triplet state of a phosphorescent donor like Ir(dFppy)₃ to the singlet state of an acceptor, provided there is sufficient oscillator strength in the donor's radiative transition. nih.gov

Dexter Energy Transfer (DET) is a short-range mechanism that requires the wavefunctions of the donor and acceptor to overlap, essentially involving an exchange of electrons. princeton.eduresearchgate.net The rate of Dexter transfer decays exponentially with the distance between the donor and acceptor. uq.edu.au This mechanism is fundamental for triplet-triplet energy transfer, which is critical in many organic light-emitting diode (OLED) applications. aip.org In systems containing Ir(dFppy)₃, Dexter transfer is the dominant pathway for triplet exciton (B1674681) migration between guest molecules. aip.orguq.edu.au

The choice between Förster and Dexter mechanisms depends on the specific donor-acceptor pair and the medium. nih.gov For instance, in a solid-state matrix where molecular diffusion is limited, FRET can be the primary mechanism for triplet energy transfer if the acceptor has a significant absorption that overlaps with the donor's phosphorescence. nih.gov Conversely, for triplet-triplet energy transfer, the short-range Dexter mechanism is essential. aip.org

Exciton Dynamics and Diffusion Processes

In the solid state, such as in the emissive layer of an OLED, photoexcitation or electrical injection creates excitons, which are bound electron-hole pairs. tue.nl The dynamics of these excitons, including their diffusion and subsequent decay, are critical to device performance.

In a host material doped with Ir(dFppy)₃, excitons can be formed on either the host or the guest molecules. Singlet excitons formed on the host can transfer their energy to the singlet state of Ir(dFppy)₃, which then undergoes rapid intersystem crossing to the triplet state. uq.edu.au Alternatively, triplet excitons on the host can directly transfer their energy to the triplet state of Ir(dFppy)₃ via Dexter transfer. aip.org

Once a triplet exciton is localized on an Ir(dFppy)₃ molecule, it can diffuse through the material by hopping to neighboring guest molecules. uq.edu.au This diffusion process is primarily governed by Dexter energy transfer due to the short-range nature of the interaction required for triplet exchange. aip.orguq.edu.au The rate of this diffusion is exponentially dependent on the distance between the Ir(dFppy)₃ molecules. uq.edu.au

The diffusion of triplet excitons plays a significant role in various phenomena, including triplet-triplet annihilation and emission from aggregate or excimer states. researchgate.netuq.edu.au The efficiency of exciton diffusion can be influenced by factors such as the concentration of the dopant and the morphology of the film. uq.edu.auresearchgate.net

Excited State Quenching Phenomena: Triplet-Triplet Annihilation (TTA) and Concentration Quenching

Several processes can lead to the non-radiative decay of the excited state of Ir(dFppy)₃, reducing its phosphorescence efficiency. These quenching phenomena are particularly important at high excitation densities or high concentrations of the complex.

Triplet-Triplet Annihilation (TTA) is a significant quenching mechanism, especially at high brightness in OLEDs. researchgate.net TTA occurs when two triplet excitons interact, resulting in the annihilation of one or both excitons. This process can lead to the formation of a higher-energy singlet or triplet state, which may then decay non-radiatively or through a different emission pathway. ossila.com The rate of TTA is dependent on the concentration of triplet excitons and their mobility within the material. uq.edu.au Kinetic Monte Carlo simulations have shown that at high exciton densities, TTA becomes a prevalent process, limiting the efficiency of phosphorescent devices. aip.org

Concentration Quenching refers to the decrease in luminescence intensity as the concentration of the luminescent species increases beyond an optimal value. researchgate.net In the case of Ir(dFppy)₃, this can be attributed to several factors. One major cause is the formation of non-emissive or weakly emissive aggregates or excimers at high concentrations. researchgate.net These aggregates can act as traps for migrating excitons, leading to non-radiative decay. The increased intermolecular interactions at higher concentrations can also enhance the rates of non-radiative decay pathways. researchgate.net Studies have suggested that concentration quenching can occur through the formation of triplet excimers, which act as quenching sites. researchgate.net

Advanced Spectroscopic Characterization Techniques

To unravel the complex photophysical processes of Ir(dFppy)₃, a suite of advanced spectroscopic techniques is employed. These methods provide insights into the dynamics of excited states on timescales ranging from femtoseconds to microseconds.

Transient Absorption Spectroscopy for Excited State Dynamics

Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to study the dynamics of excited states. princeton.eduresearchgate.net A pump pulse excites the sample, and a subsequent probe pulse monitors the changes in absorption as a function of time delay between the two pulses.

In the study of Ir(dFppy)₃ and related complexes, TA spectroscopy can identify and track the evolution of different excited state species. princeton.eduscispace.com Following photoexcitation, characteristic features in the TA spectrum appear, such as ground-state bleaching (GSB), which corresponds to the depletion of the ground state population, and excited-state absorption (ESA), which arises from the absorption of the probe light by the excited molecules. princeton.edu

By analyzing the decay kinetics of these signals at different wavelengths, researchers can determine the lifetimes of various excited states and the rates of processes such as intersystem crossing, vibrational relaxation, and charge transfer. researchgate.netscispace.com For instance, the rapid decay of singlet excited state features and the concomitant rise of triplet excited state absorptions can provide a direct measure of the ISC rate. researchgate.net

Time-Resolved Photoluminescence and Decay Kinetics

Time-resolved photoluminescence (TRPL) directly measures the decay of the emission intensity over time following pulsed excitation. st-andrews.ac.ukresearchgate.net This technique is essential for determining the phosphorescence lifetime (τ) of Ir(dFppy)₃ and understanding the kinetics of its radiative decay.

The phosphorescence decay of Ir(dFppy)₃ in solution is typically mono-exponential, with a lifetime on the order of microseconds in deoxygenated solutions. researchgate.netrsc.org However, in solid-state films or in the presence of quenchers, the decay can become non-exponential. researchgate.net For instance, at high concentrations or in neat films, a faster decay component is often observed due to processes like TTA and concentration quenching. researchgate.netresearchgate.net

TRPL measurements are also sensitive to the local environment of the complex. The decay kinetics can be influenced by the host material in a doped film, the presence of oxygen (a well-known triplet quencher), and the temperature. st-andrews.ac.ukrsc.org By analyzing the decay curves under different conditions, detailed information about energy transfer, exciton diffusion, and quenching mechanisms can be obtained. nih.govrsc.org For example, Stern-Volmer analysis of the quenching of the phosphorescence lifetime by an acceptor can be used to determine the rate constant of energy transfer. princeton.edu

Site-Selective and High-Resolution Spectroscopy at Cryogenic Temperatures

At ambient temperatures, the emission spectra of iridium(III) complexes like Ir(dFppy)₃ are typically broad and lack fine structure due to a combination of homogeneous and inhomogeneous broadening effects. However, at cryogenic temperatures (typically below 2 K), high-resolution spectroscopic techniques, such as site-selective laser spectroscopy, can overcome inhomogeneous broadening and provide deep insights into the electronic structure of the emitting triplet state.

When Ir(dFppy)₃ is dispersed in a suitable solvent matrix, such as dichloromethane (B109758) (CH₂Cl₂), and cooled to cryogenic temperatures, the molecules occupy slightly different local environments within the frozen matrix. This leads to a distribution of transition energies, resulting in an inhomogeneously broadened emission band. By using a narrow-bandwidth laser to selectively excite a sub-population of molecules with a specific 0-0 transition energy (the energy difference between the lowest vibrational levels of the excited and ground electronic states), it is possible to record highly resolved emission spectra from just that subset of molecules.

Studies on closely related iridium complexes, such as fac-Ir(ppy)₃, have demonstrated the power of this technique. nih.govrsc.orgacs.org In a CH₂Cl₂ matrix at 1.5 K, distinct spectroscopic sites can be identified. For instance, research on the similar compound FIrpic, Ir(4,6-dFppy)₂(pic), revealed two primary sites, labeled site A and site B, each with unique photophysical properties. researchgate.net This phenomenon is attributed to different conformations of the complex or varied interactions with the surrounding solvent cage.

For each specific site, the high-resolution emission spectrum reveals the zero-field splitting (ZFS) of the lowest triplet state (T₁). This splitting arises from spin-orbit coupling, which lifts the degeneracy of the three triplet sublevels (denoted as I, II, and III). These sublevels exhibit different energies and, crucially, have dramatically different radiative decay rates.

| Triplet Substate | 0-0 Transition Energy (cm⁻¹) | Wavelength (nm) | Decay Time (τ) | Relative Energy (cm⁻¹) |

|---|---|---|---|---|

| I | 19,693 | 507.79 | 116 µs | 0 |

| II | 19,712 | 507.31 | 6.4 µs | +19 |

| III | 19,863 | 503.45 | 200 ns | +170 |

Data based on studies of fac-Ir(ppy)₃ and is intended to be representative of the type of data obtained for Ir(dFppy)₃ under similar conditions. nih.govrsc.orgacs.org

The observation of a large total zero-field splitting (in this case, 170 cm⁻¹) is a hallmark of strong spin-orbit coupling and confirms the significant metal-to-ligand charge transfer (³MLCT) character of the emitting triplet state. nih.govacs.org The vastly different decay times, spanning from nanoseconds to microseconds, are a direct consequence of the different spin-orbit coupling pathways that mix singlet character into the individual triplet sublevels, thereby influencing their radiative decay rates.

Furthermore, high-resolution spectra allow for the analysis of the vibrational (vibronic) satellite structure in the emission. Differences in the vibrational modes coupled to the electronic transition can be observed between different sites, particularly in the region of metal-ligand vibrations. researchgate.net This sensitivity to the local environment underscores the importance of the host matrix in modulating the photophysical properties of the emitter.

Computational Spectroscopy: Vibrationally-Resolved Emission Spectral Modeling

To complement experimental studies and gain a more profound understanding of the factors governing the emission properties of Ir(dFppy)₃, computational modeling of the vibrationally-resolved emission spectrum is a powerful tool. rsc.org Such simulations can predict the shape of the phosphorescence spectrum and identify the specific molecular vibrations that couple to the electronic transition, giving rise to the characteristic vibronic structure.

The theoretical approach most commonly employed for this purpose is based on density functional theory (DFT) and its time-dependent extension (TD-DFT). The process typically involves the following steps:

Optimization of the ground state (S₀) and the lowest triplet state (T₁) geometries of the Ir(dFppy)₃ molecule.

Calculation of the vibrational frequencies and normal modes for both the S₀ and T₁ states.

Computation of the Franck-Condon (FC) factors, which represent the overlap between the vibrational wavefunctions of the initial (T₁) and final (S₀) electronic states. The intensity of a vibronic transition is proportional to the square of the corresponding FC factor.

More advanced models, such as those including Herzberg-Teller (HT) coupling, can also be employed for a more accurate description of the spectral shape, especially for transitions that are formally forbidden under the FC approximation. nih.gov The Adiabatic Hessian (AH) model is one such method that has proven effective for simulating the phosphorescence spectra of iridium complexes. rsc.org

These computational methods allow for the deconstruction of the emission spectrum into its constituent vibronic transitions. The most intense peak is typically the 0-0 transition, with subsequent peaks at lower energies corresponding to transitions from the lowest vibrational level of the T₁ state to various excited vibrational levels of the S₀ state.

For iridium complexes like Ir(dFppy)₃, the vibrations that most significantly contribute to the vibronic structure of the emission spectrum are typically C-C and C-N stretching modes within the aromatic rings of the dFppy ligands, as well as metal-ligand stretching and bending modes. pku.edu.cn A representative table of calculated vibrational modes and their contribution to the emission spectrum, based on studies of similar iridium complexes, is presented below to illustrate the type of information that can be obtained from such computational analyses.

| Vibrational Mode Number | Calculated Frequency (cm⁻¹) | Description of Vibrational Motion | Relative Intensity Contribution |

|---|---|---|---|

| - | - | 0-0 Electronic Transition | Highest |

| 25 | ~250 | Ir-N/Ir-C Bending | Low |

| 58 | ~550 | Ligand Out-of-Plane Bending | Low |

| 89 | ~1050 | Pyridine (B92270) Ring Breathing | Medium |

| 112 | ~1300 | C-H In-Plane Bending | Medium-High |

| 141 | ~1512 | Phenyl Ring C-C Stretching | High |

| 155 | ~1600 | Pyridine C-N/C-C Stretching | High |

This table is a generalized representation based on computational studies of related Ir(III) complexes like fac-Ir(ppy)₃ and is intended to illustrate the typical vibrational contributions. pku.edu.cnresearchgate.net

By comparing the simulated spectrum with high-resolution experimental data, computational spectroscopy serves as a crucial validation of the theoretical models. rsc.org Furthermore, it provides predictive power, enabling the rational design of new iridium complexes with tailored emission properties, such as narrower emission profiles for improved color purity in organic light-emitting diode (OLED) applications. rsc.org

Photocatalytic Applications and Mechanistic Investigations of Ir Dfppy ₃

Fundamental Principles of Ir(dFppy)₃-Mediated Photocatalysis

The photocatalytic behavior of Ir(dFppy)₃ is primarily dictated by its distinct electronic structure, which influences its preference for energy transfer pathways over direct redox processes.

Predominance of Energy Transfer Pathways over Redox Reactivity

A defining characteristic of Ir(dFppy)₃ is its high triplet state energy, which is approximately 60 kcal/mol (or 2.75 eV). nsf.govacs.org This is notably higher than that of the more common photocatalyst fac-Ir(ppy)₃ (tris(2-phenylpyridine)iridium(III)), which has a triplet energy of about 55 kcal/mol. nsf.gov Concurrently, the excited state redox potentials of Ir(dFppy)₃ are less potent compared to fac-Ir(ppy)₃. nsf.gov This combination of high triplet energy and diminished redox potential often leads to its superior performance in reactions that proceed via energy transfer. nsf.gov By favoring energy transfer, Ir(dFppy)₃ can selectively activate substrates that are sensitive to oxidation or reduction, thereby avoiding undesired side reactions. nsf.gov The presence of two fluorine substituents on the phenyl rings contributes to a blue shift in the emission energy without significantly increasing the steric bulk of the catalyst, a factor that is also important for efficient energy transfer. nsf.gov

Single Electron Transfer (SET) Mechanisms in Specific Transformations

Despite its propensity for energy transfer, Ir(dFppy)₃ can effectively catalyze reactions through single electron transfer (SET) mechanisms under specific conditions. nsf.gov The viability of an SET pathway depends on the redox potentials of the substrate relative to the excited state potentials of the photocatalyst. While its redox potentials are considered diminished, they are sufficient to engage with certain substrates. For instance, in some annulation-alkynylation reactions of alkenes, Ir(dFppy)₃ has been identified as the optimal catalyst. nsf.gov Mechanistic studies, including Stern-Volmer analysis, support a pathway involving the oxidative quenching of the excited photocatalyst by a bromomalonate derivative in these cases. nsf.gov This demonstrates that the reactivity of Ir(dFppy)₃ is not exclusively limited to energy transfer and can be harnessed for specific redox transformations where its particular redox window is advantageous. nsf.govnih.gov

Oxidative and Reductive Quenching Pathways

The photocatalytic cycle of Ir(dFppy)₃, like other photoredox catalysts, can be initiated by either an oxidative or a reductive quenching pathway. aip.orgethz.ch In an oxidative quenching cycle , the excited photocatalyst, *Ir(dFppy)₃, donates an electron to a suitable substrate (an acceptor), resulting in the oxidized form of the catalyst, [Ir(dFppy)₃]⁺, and the reduced substrate. aip.orguni-regensburg.de The catalyst is then returned to its ground state in a subsequent reduction step.

Conversely, in a reductive quenching cycle , the excited photocatalyst accepts an electron from a substrate (a donor), leading to the formation of the reduced catalyst, [Ir(dFppy)₃]⁻, and the oxidized substrate. aip.orguni-regensburg.de The catalytic cycle is completed by a subsequent oxidation of the reduced catalyst. The operative pathway is determined by the specific substrates present in the reaction mixture and their respective redox potentials. ethz.ch Although energy transfer is often the dominant mechanism for Ir(dFppy)₃, its ability to participate in both oxidative and reductive quenching cycles underscores its versatility as a photocatalyst. nsf.gov

Organic Transformation Methodologies Facilitated by Ir(dFppy)₃

The unique reactivity of Ir(dFppy)₃ has been leveraged to develop methodologies for challenging organic transformations, particularly those that benefit from a high-energy triplet sensitizer (B1316253).

Contra-Thermodynamic Alkene Isomerization Reactions

Ir(dFppy)₃ has proven to be an exceptionally effective catalyst for contra-thermodynamic alkene isomerization. nsf.gov This process converts a more thermodynamically stable alkene into a less stable isomer, a transformation that is energetically uphill and thus difficult to achieve with conventional thermal methods. chemrxiv.orgnih.govacs.org The reaction proceeds through an energy transfer mechanism where the excited photocatalyst sensitizes the alkene, promoting it to its triplet state. nsf.govdiva-portal.org In this excited state, rotation around the carbon-carbon double bond becomes possible, allowing for isomerization.

For conjugated aryl- and heteroaryl-alkenes, the deconjugated isomer often has a higher triplet state energy. nsf.gov Consequently, at the photostationary state, the deconjugated, less thermodynamically stable alkene isomer is favored. nsf.gov In comparative studies, Ir(dFppy)₃ has demonstrated high efficiency in these isomerizations, in some cases yielding almost exclusively the Z-isomer. nsf.gov This high selectivity is attributed to its high triplet energy, which can efficiently populate the triplet state of the alkene, and its diminished redox potentials, which prevent competing redox-mediated pathways that could lead to other products. nsf.gov

| Property | Value | Reference |

| Triplet State Energy | ~60 kcal/mol (2.75 eV) | nsf.govacs.org |

| E₁/₂ (Ir⁺/Ir) | -1.23 V vs Ag/AgCl | nsf.gov |

| E₁/₂ (Ir/Ir⁻) | 0.39 V vs Ag/AgCl | nsf.gov |

Table 1. Key Photophysical Properties of Ir(dFppy)₃

Visible Light-Mediated Cycloaddition Reactions

The high triplet energy of Ir(dFppy)₃ makes it an ideal catalyst for visible light-mediated cycloaddition reactions, such as [2+2] and [4+2] cycloadditions. nsf.govnih.gov These reactions often require the formation of a high-energy triplet diradical intermediate, which is accessible through triplet-triplet energy transfer from the excited photocatalyst to the substrate. nih.govresearchgate.net

For example, Ir(dFppy)₃ has been successfully employed in the intramolecular [2+2] cycloaddition of N-acryloyl heterocycles to form fused γ-lactams. nih.gov In these reactions, the catalyst's high triplet energy is crucial for promoting the substrate to its triplet excited state, initiating the cyclization. nih.gov The low redox potential of Ir(dFppy)₃ is also advantageous as it prevents undesired redox chemistry on electron-rich components of the molecule, such as indole (B1671886) and indoline (B122111) ring systems. nsf.gov Similarly, it has been used to facilitate the intramolecular double dearomative cycloaddition of indole derivatives with tethered arenes, leading to complex polycyclic structures. researchgate.net The choice of Ir(dFppy)₃ over other photocatalysts with lower triplet energies often results in significantly higher reaction yields and conversions, highlighting its suitability for these demanding transformations. nih.gov

| Reaction Type | Substrate Example | Catalyst | Key Feature of Ir(dFppy)₃ | Reference |

| Contra-Thermodynamic Isomerization | Conjugated aryl-alkenes | Ir(dFppy)₃ | High triplet energy, diminished redox potential | nsf.gov |

| [2+2] Cycloaddition | N-acryloyl heterocycles | Ir(dFppy)₃ | High triplet energy | nsf.govnih.gov |

| Double Dearomative Cycloaddition | Indole-tethered arenes | Ir(dFppy)₃ | Photosensitizer for [4+2] or [2+2] adducts | researchgate.net |

Table 2. Examples of Organic Transformations Catalyzed by Ir(dFppy)₃

C-H Functionalization and Arylation Reactions (e.g., α-Heteroarylation, Arylation of Ketones)

The photocatalyst fac-Ir(dFppy)₃ has been instrumental in the development of novel C-H functionalization and arylation reactions. Its unique photophysical properties allow for the generation of radical intermediates under mild conditions, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are challenging to achieve through traditional methods.

One notable application is the direct α-heteroarylation of tertiary amines. researchgate.net This reaction provides a valuable route to benzylic amine pharmacophores. researchgate.net Mechanistic evidence points towards a homolytic aromatic substitution pathway, where a catalytically generated α-amino radical directly adds to an electrophilic chloroheteroarene. researchgate.net

In addition to the functionalization of amines, iridium photocatalysis has been extended to the arylation of ketones. For instance, the use of an iridium photocatalyst in conjunction with a ruthenium catalyst has enabled the ortho-olefination of various phenol (B47542) derivatives. rsc.org Furthermore, photocatalysis has been employed for the C-H olefination of phenolic ethers. rsc.org The mechanism for these transformations often involves a dual catalytic cycle. In a typical scenario, the iridium photocatalyst, upon irradiation, enters an excited state and initiates a single electron transfer (SET) event. rsc.org This can lead to the formation of a radical and an oxidized iridium species (Ir(IV)). Simultaneously, a second catalyst, such as ruthenium or palladium, can activate the C-H bond of the arene. rsc.org The oxidized iridium species then oxidizes the second metal catalyst, regenerating the ground state of the iridium photocatalyst and propagating the catalytic cycle. rsc.org

The scope of C-H functionalization has also been expanded to include the use of various radical precursors. For example, aryl halides can be reduced by excited iridium photocatalysts to generate aryl radicals, which can then participate in C-H functionalization reactions. nih.gov Another strategy involves hydrogen atom transfer (HAT), where a photocatalytically generated radical abstracts a hydrogen atom to create a new carbon-centered radical for subsequent functionalization. nih.govrsc.org This has been successfully applied to the direct heteroarylation of ethers. nih.gov

Stereoselective Alkene Synthesis (E/Z Isomer Control)

The control of alkene geometry is a significant challenge in organic synthesis. fac-Ir(dFppy)₃ and related iridium photocatalysts have emerged as powerful tools for stereoselective alkene synthesis, particularly for controlling E/Z isomerism. researchgate.netnsf.gov These reactions often proceed via an energy transfer mechanism, where the excited state of the photocatalyst sensitizes the alkene, allowing for rotation around the carbon-carbon double bond and subsequent relaxation to the thermodynamically less stable isomer. researchgate.netresearchgate.netmdpi.com

A key feature of fac-Ir(dFppy)₃ in this context is its high triplet state energy (approximately 60 kcal/mol) and its relatively low steric bulk. nsf.gov This combination allows it to efficiently transfer energy to a wide range of alkenes, facilitating their isomerization. nsf.govmdpi.com The process is often referred to as contra-thermodynamic isomerization because it allows for the formation of the less stable Z-alkene from the more stable E-alkene. nsf.gov

For example, the E to Z isomerization of cinnamates has been successfully achieved using fac-Ir(ppy)₃ under visible light irradiation, providing the Z-isomer in high yields and selectivity. mdpi.com The efficiency and selectivity of these isomerizations can be influenced by the structure of the photocatalyst and the substrate. researchgate.netmdpi.com By carefully selecting the photocatalyst, it is possible to favor either the E or Z isomer of the product. researchgate.net This was demonstrated in a photocatalytic C-F alkenylation reaction where access to either the E- or Z-olefin was achieved by judicious choice of the photocatalyst. researchgate.net

The ability to control alkene stereochemistry through photocatalysis has been applied to the synthesis of complex molecules, including challenging trisubstituted alkenes. researchgate.net These methods provide a mild and efficient alternative to traditional approaches for accessing specific alkene isomers.

Decarboxylative Arylation of Amino Acids and Related Reactions

The direct decarboxylative arylation of α-amino acids using visible light photoredox catalysis represents a significant advancement in the synthesis of valuable benzylic amine structures from readily available biomass precursors. nih.govacs.org fac-Ir(dFppy)₃ has been identified as an effective photocatalyst for this transformation. nih.govacs.org

In a typical reaction, the photocatalyst absorbs visible light and is promoted to an excited state. The excited photocatalyst can then engage in a series of electron transfer steps. One proposed mechanism involves the oxidation of the α-amino acid by the excited photocatalyst, leading to the formation of a carboxyl radical which then undergoes rapid decarboxylation to generate an α-amino radical. nih.gov This radical can then be coupled with an arene to form the desired arylated product.

The choice of photocatalyst is crucial for the success of this reaction. Studies have shown that moderately oxidizing photocatalysts like fac-Ir(dFppy)₃ (E₁/₂red [Ir(IV)/Ir(III)] = +1.13 V vs SCE in CH₃CN) provide significantly enhanced yields of the α-amino arylation product compared to less oxidizing or highly oxidizing catalysts. nih.govacs.org Highly oxidizing photocatalysts were found to be largely ineffective, likely due to their inability to participate in a necessary arene reduction step in the catalytic cycle. nih.govacs.org

The reaction exhibits a broad substrate scope with respect to both the amino acid and the arene components. nih.govacs.org This methodology provides a one-step conversion of α-amino acids to important pharmacophores, highlighting the utility of fac-Ir(dFppy)₃ in simplifying synthetic routes to complex molecules. nih.gov

Photocatalytic CO₂ Reduction Strategies

The conversion of carbon dioxide (CO₂) into valuable chemicals and fuels is a critical area of research aimed at addressing climate change and developing sustainable energy sources. nih.govfrontiersin.orgresearchgate.net fac-Ir(dFppy)₃ has been effectively utilized as a photosensitizer in photocatalytic systems for CO₂ reduction. nih.govfrontiersin.org

In these systems, fac-Ir(dFppy)₃ absorbs visible light and initiates an electron transfer cascade. frontiersin.orgacs.org Typically, the excited iridium complex transfers an electron to a catalyst, often a transition metal complex, which then reduces CO₂. frontiersin.org A sacrificial electron donor, such as triethylamine (B128534) (TEA), is used to regenerate the ground state of the photosensitizer, allowing the catalytic cycle to continue. nih.govfrontiersin.org

One study demonstrated the light-driven CO₂ reduction using fac-Ir(dFppy)₃ as a photosensitizer in combination with 3d metal complexes as catalysts. nih.govfrontiersin.org The selectivity of the reaction, producing either carbon monoxide (CO) or hydrogen (H₂), was found to be dependent on the choice of the catalyst, the ligand framework, and the solvent. nih.govfrontiersin.org This highlights the tunability of these photocatalytic systems.

The mechanism is thought to proceed via oxidative quenching of the excited photosensitizer by the catalyst. frontiersin.org The high triplet state energy and favorable redox potentials of fac-Ir(dFppy)₃ make it an efficient photosensitizer for this purpose. nsf.gov While Ir(III) complexes like fac-Ir(ppy)₃ have been widely used, a challenge has been their relatively weak absorption in the visible region. acs.org This has spurred the development of new iridium-based photosensitizers with stronger visible light absorption to improve the efficiency of photocatalytic CO₂ reduction. nih.gov

Tandem and Synergistic Photocatalysis with Multiple Catalysts

Tandem and synergistic photocatalysis, employing multiple catalysts that work in concert, have opened up new avenues for chemical transformations that are difficult or impossible to achieve with a single catalyst. nsf.govrsc.org fac-Ir(dFppy)₃ has played a key role in the development of such systems, often acting as an energy transfer catalyst in conjunction with a redox-active photocatalyst. nsf.gov

A compelling example of synergistic photocatalysis is the selectable E/Z alkene synthesis. nsf.gov In one study, fac-Ir(dFppy)₃ was combined with another iridium photocatalyst, fac-Ir(tBuppy)₃. nsf.gov The sterically bulky fac-Ir(tBuppy)₃ was efficient at a redox-initiated C-H vinylation, producing the kinetic E-product, but was inefficient for the subsequent isomerization to the Z-product. nsf.gov In contrast, fac-Ir(dFppy)₃, with its high triplet energy and smaller size, efficiently catalyzed the contra-thermodynamic isomerization of the E-alkene to the Z-alkene but was poor at the initial vinylation. nsf.gov By combining both photocatalysts, the reaction first produced the E-product via the redox cycle of fac-Ir(tBuppy)₃, which was then isomerized by fac-Ir(dFppy)₃ to yield the Z-product as the major isomer. nsf.gov This dual-catalyst system allows for access to either the E or Z isomer by simply choosing the appropriate catalyst or catalyst combination.

More broadly, tandem photoredox catalysis can involve two distinct but interconnected photoredox cycles. rsc.orgrsc.orgresearchgate.net Recent mechanistic studies on other iridium photocatalysts have revealed that such tandem cycles can be more common than previously thought, where the initial photocatalyst is transformed into a second photoactive species during the reaction, which then drives a separate catalytic cycle. rsc.orgrsc.orgresearchgate.netresearchgate.net These advanced insights into tandem catalysis are recontextualizing the role of photocatalysts and paving the way for the design of new and more efficient synthetic methodologies. rsc.orgrsc.org

Dehydrogenation Cross-Coupling Reactions

Photocatalytic dehydrogenative cross-coupling reactions are a powerful class of transformations that enable the formation of C-C and C-X (X = N, O, S) bonds through the direct coupling of two C-H bonds or a C-H and an X-H bond, with the formal loss of a hydrogen molecule. rsc.org These reactions are highly atom-economical and avoid the pre-functionalization of substrates. Iridium-based photocatalysts have been instrumental in the development of these methods.

While specific examples detailing the use of fac-Ir(dFppy)₃ in dehydrogenative cross-coupling are emerging, related iridium complexes have been successfully employed. For instance, an Ir(ppy)₃ encapsulated within a metal-organic cage has been shown to catalyze the dehydrogenative coupling of imine derivatives to form benzoheterocyclic compounds upon visible light irradiation. rsc.org The proposed mechanism involves the excited iridium photosensitizer initiating an electron transfer cascade that ultimately leads to intramolecular radical addition and cyclization, with the evolution of H₂. rsc.org

In a different approach, the dehydrogenative aromatization and sulfonylation of N-substituted pyrrolidines has been achieved using the photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆. d-nb.info The proposed mechanism involves the formation of an iminium ion from an α-amino radical, followed by a dehydrogenation sequence. d-nb.info

Mechanistic Investigations in Ir(dFppy)₃ Photocatalysis

Understanding the reaction mechanisms of fac-Ir(dFppy)₃ photocatalysis is crucial for optimizing existing reactions and designing new transformations. A key aspect of its reactivity is the interplay between energy transfer and single electron transfer (SET) pathways. nsf.gov

fac-Ir(dFppy)₃ is characterized by a high triplet state energy (T₁ ≈ 60 kcal/mol) and comparatively diminished excited-state redox potentials when compared to the parent complex fac-Ir(ppy)₃. nsf.gov Specifically, the excited state of fac-Ir(dFppy)₃ is a weaker reductant and a weaker oxidant than the excited state of fac-Ir(ppy)₃. nsf.gov This unique combination of properties often favors energy transfer pathways over redox reactivity, which can be advantageous in reactions with redox-sensitive functional groups. nsf.gov

Energy Transfer vs. Electron Transfer:

Many applications of fac-Ir(dFppy)₃, such as contra-thermodynamic alkene isomerization, proceed primarily through an energy transfer mechanism. nsf.govresearchgate.net In this process, the photoexcited catalyst (Ir(dFppy)₃) transfers its triplet energy to a substrate, promoting it to its own triplet state, which can then undergo the desired transformation (e.g., bond rotation). nsf.gov

However, fac-Ir(dFppy)₃ can also participate in SET processes. For example, in photocatalytic CO₂ reduction, it can act as a photosensitizer that is oxidatively quenched by a catalyst. frontiersin.org The excited Ir(dFppy)₃ transfers an electron to the catalyst, generating Ir(IV) and the reduced catalyst. The Ir(IV) species is then reduced back to the ground state by a sacrificial electron donor. frontiersin.org Conversely, in some C-H functionalization reactions, a reductive quenching cycle may operate where the excited photocatalyst is quenched by an electron donor.

Spectroscopic and Kinetic Studies:

Mechanistic investigations often employ techniques like Stern-Volmer luminescence quenching studies to determine the rate of quenching of the photocatalyst's excited state by various substrates. rsc.org These studies can help to distinguish between oxidative and reductive quenching pathways and to identify the initial step in the catalytic cycle. For example, the absence of quenching of the excited Ir(III) complex by a particular substrate can rule out direct electron or energy transfer to that species as the initiating event. rsc.org

Laser flash photolysis (LFP) is another powerful tool used to detect and characterize transient species such as the triplet excited state of the photocatalyst and radical intermediates, providing direct evidence for proposed reaction mechanisms. beilstein-journals.org These studies have been crucial in elucidating whether a reaction proceeds via a singlet or triplet excited state and in distinguishing between energy and electron transfer pathways. beilstein-journals.org

By combining experimental data from these techniques with computational studies, a detailed picture of the reaction mechanism can be constructed, leading to a greater understanding of the factors that control reactivity and selectivity in fac-Ir(dFppy)₃ photocatalysis. researchgate.netnih.gov

Identification of Reactive Intermediates

In the photocatalytic cycle of tris[2-(4,6-difluorophenyl)pyridinato-C²,N]iridium(III), or Ir(dFppy)₃, the primary reactive intermediate generated upon visible-light absorption is the long-lived triplet excited state, *Ir(dFppy)₃. This electronically excited species is a potent redox agent and can engage with substrates through two primary mechanisms: energy transfer or electron transfer. The pathway taken is intrinsically linked to the properties of the substrate and the reaction conditions.

In many cases, the reactivity of the photocatalyst is tied to the nature of the transformed intermediates that are involved in the catalytic cycle. rsc.org These intermediates often represent a critical juncture that can either lead to the desired product formation or result in side-reactions. rsc.org

For related iridium(III) photocatalysts, detailed mechanistic studies have identified key intermediates. For instance, in certain photocatalytic cycles, the decay of the triplet excited state of the Ir(III) catalyst is efficiently quenched by a substrate. rsc.org The subsequent detection of an Ir(II) intermediate provides direct evidence for an electron transfer quenching mechanism. rsc.org Furthermore, it has been observed that through protonation, the Ir(II) species can undergo further transformation into an IrH⁺ intermediate, rather than directly reducing substrate radicals. rsc.org In other systems, particularly those involving energy transfer, the excited photocatalyst can transfer its energy to a substrate molecule, generating a new reactive species. For example, the related photocatalyst fac-Ir(ppy)₃ can, through triplet energy transfer, convert a stable azide (B81097) into a highly reactive triplet nitrene intermediate, which then participates in subsequent chemical transformations. uochb.cz

Homolytic Aromatic Substitution Pathways

Iridium(III) photocatalysts like Ir(dFppy)₃ are capable of initiating transformations that proceed through a homolytic aromatic substitution (HAS) pathway. acs.org This type of reaction is particularly useful for the synthesis of heteroaromatic compounds and other cyclized structures. The general mechanism is initiated by a single-electron transfer (SET) from the photoexcited catalyst to a suitable substrate. acs.org

This initial SET step generates a radical species and the one-electron oxidized form of the photocatalyst. acs.org The substrate radical then undergoes an intramolecular homolytic aromatic substitution, attacking an aromatic ring within the same molecule to form a new C-C bond and a cyclized radical intermediate. acs.org The catalytic cycle is completed when this radical intermediate transfers an electron back to the oxidized photocatalyst, regenerating its original Ir(III) state and forming the final product, typically after deprotonation. acs.org The use of photocatalysts with strong reducing power in their excited state is often essential for initiating these thermodynamically challenging reactions. acs.org

Influence of Catalyst Structure (e.g., Steric Volume, Substituent Effects) on Reaction Selectivity and Rate

The structure of the iridium photocatalyst, particularly its steric volume and the electronic effects of its substituents, plays a critical role in determining both the rate and selectivity of a given reaction. Ir(dFppy)₃ is a unique photocatalyst that combines a high triplet state energy (ET = 60 kcal/mol) with comparatively diminished excited state redox potentials when compared to the parent complex, Ir(ppy)₃. nsf.gov This combination often leads to superior performance by favoring energy transfer pathways over electron transfer reactivity, allowing for selective reactions with greater tolerance of redox-sensitive functional groups. nsf.gov

The importance of steric volume has been demonstrated in studies comparing catalysts with varying sizes. For instance, while a sterically bulky catalyst like Ir(tBuppy)₃ is very inefficient for energy transfer-mediated isomerization, it is effective for redox-initiated C-H vinylation. nsf.gov In stark contrast, the less sterically encumbered Ir(dFppy)₃ efficiently isomerizes the same vinylation reagent via an energy transfer mechanism rather than engaging in the redox pathway. nsf.gov Research has shown a general linear trend where an increase in the steric volume of the photocatalyst leads to a decrease in its propensity to facilitate isomerization reactions. scispace.com

| Photocatalyst | Calculated Effective Radius (Å) | Observed Selectivity (log Z:E ratio) | Primary Reaction Pathway |

|---|---|---|---|

| Ir(dFppy)₃ | Small | High | Energy Transfer (Isomerization) |

| Ir(ppy)₃ | Small | Moderate | Energy Transfer / Electron Transfer |

| Ir(tBuppy)₃ | Large | Low | Electron Transfer (Vinylation) |

This data illustrates that by selecting a photocatalyst with the appropriate steric properties, it is possible to control the reaction pathway, favoring either energy transfer or electron transfer to achieve a desired chemical outcome. scispace.com

Solvent Effects on Excited State Redox Potentials and Reactivity

The choice of solvent can have a profound impact on the photophysical and electrochemical properties of photocatalysts, including Ir(dFppy)₃ and its derivatives. rsc.org Solvent polarity can influence the catalyst's excited state redox potentials, which in turn can determine whether a desired reaction proceeds efficiently or at all. rsc.org For example, studies on the closely related complex [Ir(df(CF₃)ppy)₂(dtbbpy)]PF₆ have shown that changing the solvent from tetrahydrofuran (B95107) (THF) to acetonitrile (B52724) (MeCN) results in a significant change in the excited state redox potential, which can be the deciding factor between observing no reaction and achieving the desired transformation. rsc.org

Systematic investigations into the influence of solvent polarity on photocatalytic reactions have revealed general trends. For several common photocatalysts, reaction yields tend to increase with increasing solvent polarity, following the general order: Dichloromethane (B109758) (DCM) < Dimethylformamide (DMF) < Acetonitrile (MeCN). rsc.org This trend correlates with electrochemical measurements, which show that the reduced form of the photocatalyst often becomes a more potent ground-state reducing agent as the solvent becomes more polar. rsc.org This provides a greater thermodynamic driving force for challenging reductive steps in a catalytic cycle. rsc.org

However, THF often behaves as an outlier to this trend. rsc.org Despite its relatively low polarity, reactions performed in THF frequently provide the highest yields, suggesting that other solvent properties beyond polarity, such as substrate solubility or specific catalyst-solvent interactions, can play a decisive role. rsc.org

| Solvent | Relative Polarity | General Effect on Reducing Power of PC⁻c | Observed General Yield Trend |

|---|---|---|---|

| Dichloromethane (DCM) | Low | Lower | Low |

| Tetrahydrofuran (THF) | Low | Variable (Often high reactivity) | High (Often an exception to the polarity trend) |

| Dimethylformamide (DMF) | High | Higher | Moderate-High |

| Acetonitrile (MeCN) | High | Highest | High |

Therefore, optimizing a photocatalytic reaction involving Ir(dFppy)₃ requires careful consideration of the solvent, as it directly modulates the fundamental redox properties that govern the catalytic cycle. rsc.orgrsc.org

Applications in Organic Light Emitting Diodes Oleds Featuring Ir Iii Complexes

Role as Phosphorescent Emitter in Guest-Host Systems

Ir(dFppy)₃ functions as a phosphorescent guest molecule doped into a host material within the emissive layer (EML) of an OLED. uq.edu.auossila.com This guest-host architecture is crucial for achieving high efficiency and operational stability. nih.gov The primary role of Ir(dFppy)₃ is to facilitate the radiative decay of triplet excitons, a process that is inefficient in purely organic fluorescent materials. ossila.comresearchgate.net By harnessing these triplet excitons, which constitute approximately 75% of the excitons formed under electrical excitation, phosphorescent OLEDs (PhOLEDs) can theoretically achieve an internal quantum efficiency of nearly 100%. ossila.comresearchgate.net

The emission from Ir(dFppy)₃ is characterized as blue phosphorescence. sigmaaldrich.com In guest-host systems, the host material is selected to have a higher triplet energy than Ir(dFppy)₃ to ensure efficient energy transfer to the guest, preventing exciton (B1674681) quenching at the host. researchgate.net The concentration of the Ir(dFppy)₃ guest is a critical parameter, typically kept low (e.g., 3-15 wt%) to minimize concentration quenching, where intermolecular interactions between guest molecules lead to non-radiative decay pathways. uq.edu.au

Exciton and Charge Transport Dynamics in OLED Blends

The performance of OLEDs featuring Ir(dFppy)₃ is intrinsically linked to the complex interplay of exciton and charge carrier dynamics within the blended emissive layer.

Exciton Formation Pathways (Direct Excitation vs. Host-to-Guest Energy Transfer)

Two primary mechanisms contribute to the formation of excitons on the Ir(dFppy)₃ guest molecules:

Direct Charge Trapping (Direct Excitation): Alternatively, charge carriers (electrons and holes) can be directly trapped on the Ir(dFppy)₃ molecules, where they subsequently recombine to form an exciton. mdpi.comfrontiersin.org This mechanism is often significant because phosphorescent guests like Ir(dFppy)₃ can act as deep traps for charge carriers due to their energy levels relative to the host material. uq.edu.aumdpi.com In many Ir(dFppy)₃-based systems, charge trapping on the emitter molecules is a crucial, and often dominant, excitation pathway. frontiersin.orgrsc.org

The relative importance of these two pathways can depend on factors such as the choice of host material, the guest concentration, and the device architecture. mdpi.comresearchgate.net

Charge Transport Mechanisms and Charge Trapping Phenomena

The introduction of Ir(dFppy)₃ into a host matrix significantly influences charge transport. Due to the alignment of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels relative to many host materials, Ir(dFppy)₃ often acts as a trap for both holes and electrons. uq.edu.auuq.edu.au

At low concentrations, individual Ir(dFppy)₃ molecules act as isolated trap sites, which can lead to a decrease in charge carrier mobility compared to the neat host film. uq.edu.auresearchgate.net As the concentration increases, these trap sites can become more numerous, and at a certain point, the guest molecules can form interconnected clusters, creating pathways for charge transport to occur directly between guest molecules. aip.orgresearchgate.net This can lead to a minimum in charge mobility at a specific guest concentration, often around 10 wt%. aip.orguq.edu.au The trapping of charges on the guest molecules is a fundamental aspect of the electroluminescence process, as it localizes charge recombination on the emissive species. rsc.org However, an imbalance in the trapping and transport of electrons and holes can lead to the accumulation of one type of charge carrier, which can be a source of efficiency loss through processes like triplet-polaron quenching. acs.orgaip.org

Influence of Material Engineering on OLED Performance

Impact of Guest Concentration and Morphological Clustering on Efficiency and Mobility

The concentration of Ir(dFppy)₃ is a critical parameter that needs to be carefully optimized.

Efficiency: At very low concentrations, there may not be enough emissive centers to efficiently capture all the excitons generated in the host, leading to lower efficiency. uq.edu.au Conversely, at high concentrations, aggregation or clustering of the Ir(dFppy)₃ molecules becomes more prevalent. uq.edu.aursc.org This can lead to self-quenching phenomena, such as triplet-triplet annihilation (TTA), where two triplet excitons interact, resulting in the loss of one or both excitons. nih.govuq.edu.au This process is a major contributor to efficiency roll-off at high brightness. aip.orgtue.nl

Mobility: As discussed previously, guest concentration directly impacts charge mobility. At low concentrations, Ir(dFppy)₃ acts as a charge trap, reducing mobility. uq.edu.au As the concentration increases, the formation of guest clusters can create percolation pathways for charge transport, which can alter the mobility characteristics of the blend. nih.govaalto.fi Studies have shown a distinct minimum in mobility at certain concentrations due to the interplay between trapping at isolated sites and transport through interconnected clusters. aip.org

Molecular dynamics simulations have revealed that even at low concentrations, Ir(dFppy)₃ molecules are often not randomly distributed but tend to form clusters. uq.edu.auuq.edu.au Understanding and controlling this morphology is key to optimizing device performance.

Host-Guest Interfacial Interactions and Matrix Effects on Emissive Properties

The choice of host material and its interaction with the Ir(dFppy)₃ guest are paramount for achieving high-performance OLEDs.

Energy Level Alignment: The relative energy levels of the host and guest are crucial for efficient energy transfer and charge trapping. nih.govacs.org An ideal host should have a triplet energy level sufficiently higher than that of Ir(dFppy)₃ to ensure efficient and irreversible energy transfer to the guest, confining the excitons on the emissive molecules. researchgate.net

Matrix Effects: The surrounding host matrix can influence the photophysical properties of the Ir(dFppy)₃ emitter. These "matrix effects" can include influencing the geometry of the guest molecule and its transition dipole moment orientation, which in turn affects the outcoupling of light from the device. rsc.org The polarity of the host material can also modify the charge-carrier dynamics and exciton-polaron quenching properties at the host-guest interface. acs.org The chemical affinity and physical blending of the host and guest materials impact the morphology of the emissive layer, influencing clustering and, consequently, the efficiency and stability of the device. uq.edu.auacs.org

Data Tables

Table 1: Research Findings on Ir(dFppy)₃ in OLEDs

| Parameter | Observation | Significance | References |

|---|---|---|---|

| Exciton Formation | Occurs via both host-to-guest energy transfer and direct charge trapping on Ir(dFppy)₃. | The dominant mechanism influences device efficiency and design. | mdpi.comresearchgate.netnih.govfrontiersin.org |

| Charge Transport | Ir(dFppy)₃ acts as a trap for both electrons and holes. | Affects charge mobility and recombination zone location. | uq.edu.auuq.edu.au |

| Guest Concentration | Optimal concentration is a balance between efficient emission and quenching avoidance. | High concentrations lead to triplet-triplet annihilation and efficiency roll-off. | uq.edu.auaip.orgnih.gov |

| Mobility vs. Concentration | A mobility minimum is observed at ~10 wt% in some host systems. | Indicates a transition in the dominant charge transport mechanism. | aip.orguq.edu.au |

| Morphology | Ir(dFppy)₃ tends to form clusters even at low concentrations. | Clustering impacts both charge transport and luminescence quenching. | uq.edu.auuq.edu.au |

| Host-Guest Interactions | Host polarity and energy levels affect charge dynamics and exciton quenching. | Proper host selection is crucial for high performance. | nih.govacs.org |

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III) | Ir(dFppy)₃, FIrpic |

| Tris(4-carbazoyl-9-ylphenyl)amine | TCTA |

| 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl | CBP |

| Tris(2-phenylpyridine)iridium(III) | Ir(ppy)₃ |

| 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene | TPBi |

| Bathophenanthroline | BPhen |

| 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene | 4CzIPN |

Advanced Materials Integration and Supramolecular Chemistry of Ir Iii Complexes

Integration into Polymeric Systems for Recyclable Catalysis